molecular formula C22H19NO5S B10872520 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate

2-[4-(benzyloxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate

Katalognummer: B10872520
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: UJZZLBIDKOUABF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE is a complex organic compound that features both aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and thienylcarbonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Could be used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism by which 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aromatic and heterocyclic structures allow it to bind to specific sites, potentially inhibiting or activating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-FURANYLCARBONYL)AMINO]ACETATE
  • 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-PYRIDYLCARBONYL)AMINO]ACETATE

Uniqueness

What sets 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE apart is its unique combination of aromatic and heterocyclic structures, which may confer specific binding properties and reactivity that are not present in similar compounds.

Eigenschaften

Molekularformel

C22H19NO5S

Molekulargewicht

409.5 g/mol

IUPAC-Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-(thiophene-2-carbonylamino)acetate

InChI

InChI=1S/C22H19NO5S/c24-19(15-28-21(25)13-23-22(26)20-7-4-12-29-20)17-8-10-18(11-9-17)27-14-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,23,26)

InChI-Schlüssel

UJZZLBIDKOUABF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.